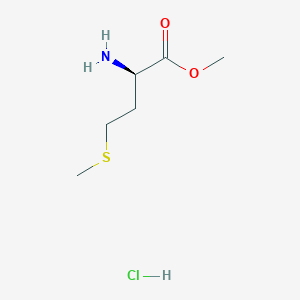

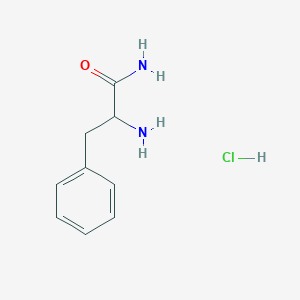

H-D-Cys(ACM)-OH HCL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

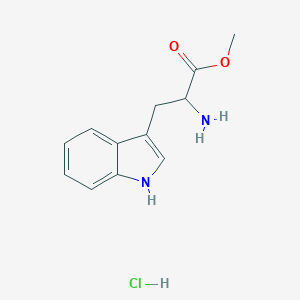

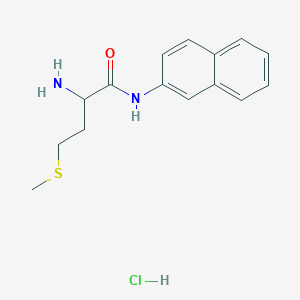

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, is a useful research compound. Its molecular formula is C6H13ClN2O3S and its molecular weight is 228.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

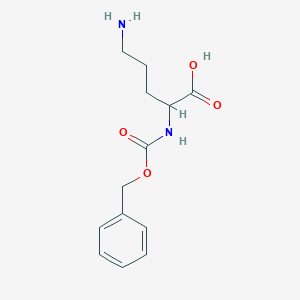

Síntesis de péptidos

El clorhidrato de ácido (S)-3-((acetamidometil)tio)-2-aminopropanoico, comúnmente conocido como H-D-Cys(Acm)-OH.HCl, se utiliza ampliamente en la síntesis de péptidos. Sirve como un grupo protector de cisteína que puede desprotegerse selectivamente en condiciones específicas sin afectar a otros residuos de aminoácidos dentro de la cadena peptídica. Esta desprotección selectiva es crucial para el plegamiento correcto y la formación de enlaces disulfuro en los péptidos .

Química de proteínas

En la química de proteínas, H-D-Cys(Acm)-OH.HCl se utiliza por su capacidad de proteger los grupos tiol durante la síntesis y la modificación de proteínas. El grupo acetamidometil (Acm) proporciona estabilidad durante las reacciones y puede eliminarse posteriormente para revelar el grupo tiol libre para reacciones adicionales o para la formación de enlaces disulfuro .

Protección de tiol

El papel del compuesto en la protección de tiol es significativo en la síntesis orgánica, donde evita reacciones no deseadas de los grupos tiol bloqueándolos temporalmente con el grupo protector Acm. Esto es particularmente importante en la síntesis de moléculas complejas donde es necesario un control preciso sobre los sitios de reacción .

Formación de enlaces disulfuro

H-D-Cys(Acm)-OH.HCl también es importante para facilitar la formación de enlaces disulfuro. La cisteína protegida se puede incorporar a los péptidos, que al desprotegerse pueden formar enlaces disulfuro esenciales para la integridad estructural y la función de muchas proteínas .

Desprotección selectiva

El grupo Acm permite la desprotección selectiva en presencia de otros grupos protectores, lo cual es ventajoso en procesos de síntesis de varios pasos donde es necesario desproteger diferentes grupos funcionales en diferentes etapas .

Reactividad dependiente del solvente

La reactividad de H-D-Cys(Acm)-OH.HCl es dependiente del solvente, lo que proporciona una capa adicional de control durante la síntesis. En solventes polares, tanto Cys(Trt) como Cys(Acm) reaccionan rápidamente, mientras que en solventes no polares, la oxidación de Cys(Acm) es mucho más lenta .

Estas aplicaciones demuestran la versatilidad e importancia de H-D-Cys(Acm)-OH.HCl en varios campos de la investigación científica, particularmente en la ciencia de los péptidos y las proteínas.

Para obtener información más detallada sobre cada aplicación o si tiene preguntas específicas sobre otros usos, ¡por favor hágamelo saber!

Cysteine protecting groups: applications in peptide and protein science THIOL PROTECTION WITH THE ACETAMIDOMETHYL GROUP <a appearance="system-link" h="ID=SERP,

Mecanismo De Acción

Target of Action

H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins . The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis . The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide . This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins . The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis . .

Result of Action

The use of this compound in peptide synthesis can result in the production of peptides with precise disulfide bond patterns . This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins . By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential .

Action Environment

The action of this compound is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups . Furthermore, the compound’s stability may be influenced by storage conditions .

Análisis Bioquímico

Biochemical Properties

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used to protect the thiol group of cysteine residues during the solid-phase peptide synthesis process. The Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds between cysteine residues. This selective deprotection is often facilitated by transition metal catalysts such as palladium(II) complexes .

Cellular Effects

The effects of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, the compound ensures the proper folding and stability of peptides and proteins. This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism. Properly folded and stable proteins are essential for various cellular functions, including enzymatic activity, signal transduction, and structural integrity .

Molecular Mechanism

At the molecular level, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride exerts its effects by forming a stable bond with the thiol group of cysteine. This bond prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Acm group can be selectively removed using transition metal catalysts, such as palladium(II) complexes, which facilitate the formation of disulfide bonds between cysteine residues. This selective deprotection is crucial for the proper folding and stability of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride are important considerations. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds. Long-term studies have shown that the compound maintains its protective properties over extended periods, ensuring the integrity of cysteine residues during peptide synthesis .

Dosage Effects in Animal Models

The effects of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the stability of the resulting peptides and proteins. Higher dosages may lead to increased protection of cysteine residues, while lower dosages may result in incomplete protection and potential side reactions. Toxic or adverse effects at high doses have not been extensively studied, but it is important to optimize the dosage to achieve the desired protective effects without causing harm .

Metabolic Pathways

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. The selective removal of the Acm group by transition metal catalysts, such as palladium(II) complexes, is a key step in the metabolic pathway. This process allows for the formation of disulfide bonds and the proper folding of peptides and proteins .

Transport and Distribution

The transport and distribution of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily localized to the cytoplasm, where it participates in peptide synthesis. Its distribution within cells ensures the protection of cysteine residues during the synthesis process, preventing unwanted side reactions and ensuring the proper folding and stability of peptides and proteins .

Subcellular Localization

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is primarily localized to the cytoplasm, where it exerts its protective effects on cysteine residues during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis .

Propiedades

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.